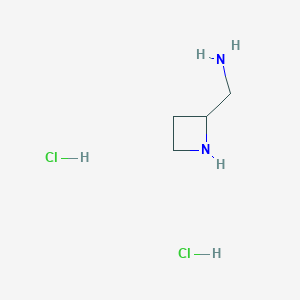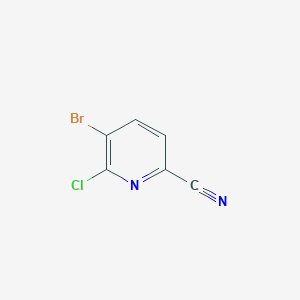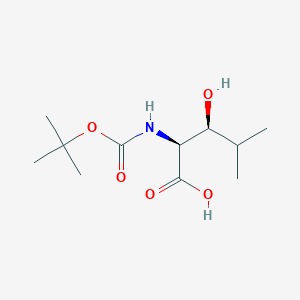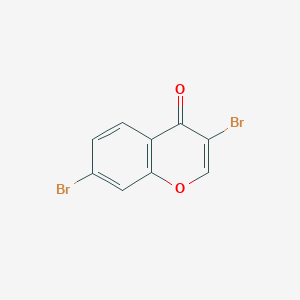
3,7-Dibromochromone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dibromochromone is a synthetic organic compound that belongs to the class of flavonoids . It is a yellow crystalline solid with a molecular weight of 303.93 g/mol .
Molecular Structure Analysis
The molecular structure of 3,7-Dibromochromone is represented by the empirical formula C9H4Br2O2 . The InChI key is VRJRKKZNBPQORR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3,7-Dibromochromone is a yellow crystalline solid. It has a melting point of 140-146 °C . The compound has a solubility of 0.02 g/mL in water, but is soluble in organic solvents such as ethanol, chloroform, and DMSO.科学的研究の応用
Interaction with Human Serum Albumin
Research by Ma et al. (2012) explored the interaction mechanism of 3,7-dihydroxyflavone (a compound related to 3,7-Dibromochromone) with human serum albumin. The study utilized fluorescence quenching, enhancement, and UV-vis absorption spectrometry to understand this interaction, highlighting the compound's potential in studying protein interactions.
Dietary Chromone Derivatives and Biological Activity
Lewandowski et al. (2020) conducted research on a series of dietary chromone derivatives, including 3,7-dihydroxyflavone, examining their molecular structure and biological activity. This study, detailed in PLoS ONE, emphasized the pro-health properties of these compounds, suggesting their importance in food science and nutrition.
Molecular Structure Analysis
Ishikawa's 2014 study in Acta Crystallographica Section E focused on the molecular structure of 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde, a compound closely related to 3,7-Dibromochromone. The research provided insight into the coplanarity and crystal structure, essential for understanding the physical and chemical properties of chromones.
Vibrational Assignments and Molecular Geometry
Mariappan and Sundaraganesan (2014) in the Journal of Molecular Structure explored the vibrational assignments and molecular geometry of 7-amino-2-methylchromone, another related compound. Their study combined experimental measurements and computational methods, contributing to a deeper understanding of chromones in medicinal chemistry.
Synthesis and Characterization of Chromones
A study by EnaG.Narváez et al. (2021) in the Journal of Fluorine Chemistry involved synthesizing novel chromones and studying them through various spectroscopic methods. This research offers insights into the synthesis and characterization of chromones, which is crucial for their application in various scientific fields.
Excited-State Intramolecular Proton Transfer in Water
Klymchenko and Demchenko (2004) in the New Journal of Chemistry demonstrated that 3-hydroxychromones exhibit excited-state intramolecular proton transfer in water, resulting in two-band fluorescence. This finding is significant for developing fluorescent labels and probes operating in water and other protic media.
Solvatochromic Properties and Fluorescent Sensors
Another study by Klymchenko et al. (2012) in The journal of physical chemistry letters explored the solvatochromic properties of 7-aryl-3-hydroxychromones. They found that these probes exhibit a significant increase in fluorescence intensity upon binding to membranes, which could be utilized in developing new fluorescent sensors.
Safety And Hazards
特性
IUPAC Name |
3,7-dibromochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2O2/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJRKKZNBPQORR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC=C(C2=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747933 |
Source


|
| Record name | 3,7-Dibromo-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dibromochromone | |
CAS RN |
1159978-70-7 |
Source


|
| Record name | 3,7-Dibromo-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-DIBROMOCHROMONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

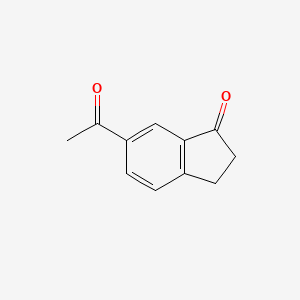
![1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B1375816.png)
![1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1375817.png)
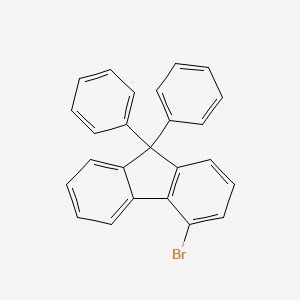
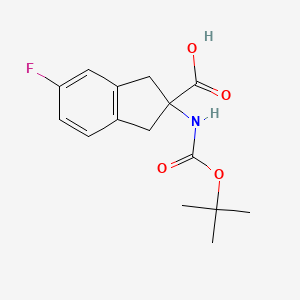

![2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1375826.png)
